molecular formula C9H8ClNO4S B1627646 O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate CAS No. 99722-82-4

O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate

Cat. No.: B1627646
CAS No.: 99722-82-4
M. Wt: 261.68 g/mol
InChI Key: LGUQMNDJBRYRRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate typically involves the reaction of 2-chloroethanol with benzenesulfonyl chloride to form 2-chloroethoxybenzenesulfonyl chloride . This intermediate is then reacted with isocyanic acid to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties. For instance, studies have shown that derivatives of this compound can exhibit significant activity against bacterial strains, contributing to the development of new antibiotics .

b. Anticancer Research
Research indicates that sulfonamide derivatives synthesized from this compound may possess anticancer properties. These compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation, thereby offering potential therapeutic avenues for cancer treatment .

Agricultural Applications

a. Herbicide Development
The compound has been explored as a precursor for developing herbicides. Its sulfonamide structure is conducive to creating formulations that can effectively control weed growth in agricultural settings. For example, certain derivatives have demonstrated efficacy against common weeds such as crabgrass and clover, making them valuable in crop management practices .

b. Plant Growth Regulants
In addition to herbicides, this compound derivatives are being investigated as plant growth regulators. These compounds can influence plant growth patterns and yield, providing farmers with tools to enhance agricultural productivity .

Material Science Applications

a. Polymer Chemistry
The reactivity of this compound allows it to be utilized in polymer chemistry as a cross-linking agent or modifier. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

b. Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is also being explored for use in coatings and adhesives. It can enhance the bonding strength of materials while providing resistance to environmental factors such as moisture and temperature fluctuations .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalsResearch on sulfonamide derivatives from this compoundDemonstrated antibacterial activity against multiple bacterial strains .
AgricultureDevelopment of herbicides using sulfonamide derivativesEffective control of crabgrass and other weeds; potential for reducing herbicide resistance .
Material SciencePolymer modification studiesImproved mechanical properties observed in polymer composites containing the compound .

Mechanism of Action

The mechanism of action of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their functions .

Comparison with Similar Compounds

  • O-(B-ChloroEthoxy)BenzeneSulfonylChloride
  • O-(B-ChloroEthoxy)BenzeneSulfonamide

Uniqueness: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is unique due to its isocyanate group, which provides distinct reactivity compared to its sulfonyl chloride and sulfonamide counterparts. This makes it particularly useful for applications requiring covalent modification of biomolecules .

Biological Activity

O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is a chemical compound that has garnered interest in various biological applications due to its unique structure and reactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its sulfonyl isocyanate functional group, which is known for its electrophilic nature. This property enables it to interact with nucleophiles, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This mechanism can lead to enzyme inhibition or modification of protein functions, which is crucial in therapeutic contexts.

Biological Activity

Research has shown that compounds similar to this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : It has been reported that sulfonyl isocyanates can inhibit various enzymes, including carbonic anhydrase and proteases, which are essential in numerous biological pathways .
  • Anticancer Properties : Studies indicate that compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Receptor Binding : The structural characteristics allow for interactions with specific receptors, potentially modulating signaling pathways involved in disease processes .

Case Studies

  • Antiproliferative Activity : In a study investigating the effects of sulfonyl isocyanates on cancer cells, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to other known anticancer agents .
  • Enzyme Interaction Studies : A series of experiments were conducted to assess the binding affinity of this compound to carbonic anhydrase. The compound showed significant inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent targeting this enzyme .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-23115Antiproliferative
Study 2HCT11610Enzyme Inhibition

Safety Profile

While the biological activities are promising, safety considerations are paramount. Preliminary toxicity assessments suggest moderate toxicity levels; thus, further studies are required to establish a comprehensive safety profile for potential therapeutic use .

Properties

IUPAC Name

2-(2-chloroethoxy)-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-5-6-15-8-3-1-2-4-9(8)16(13,14)11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUQMNDJBRYRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598666
Record name 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99722-82-4
Record name 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.5 g of N-[2-(2-chloroethoxy)-phenylsulfonyl]-N'-methylurea are suspended in 210 ml of chlorobenzene. This suspension is dried by azeotropic destilling off 20 ml of the solvent. 7.0 g of phosgene are introduced into the reaction mixture within 45 minutes at a temperature of 120°-130° C. Evaporation to dryness of the resulting clear solution yields 11.0 g of 2-(2-chloroethoxy)-phenylsulfonyl isocyanate in form of a yellowish oil.
Name
N-[2-(2-chloroethoxy)-phenylsulfonyl]-N'-methylurea
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate

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